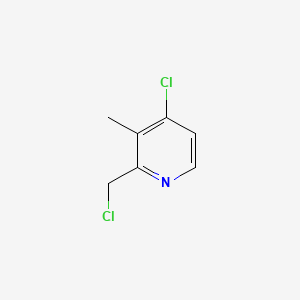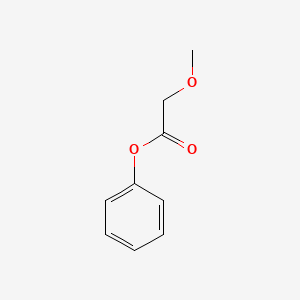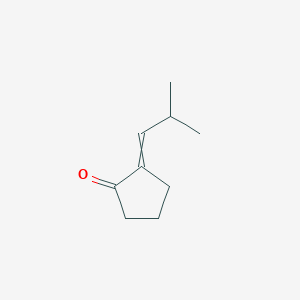
Methyl 4-chloro-4-oxobut-2-enoate
Overview
Description
“Methyl 4-chloro-4-oxobut-2-enoate” is a chemical compound with the molecular formula C5H5ClO3 . It has a molecular weight of 148.55 . The IUPAC name for this compound is "methyl (2E)-4-chloro-4-oxo-2-butenoate" .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-4-oxobut-2-enoate” is1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3/b3-2+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 4-chloro-4-oxobut-2-enoate” has a melting point of 12-13 degrees Celsius . Its molecular weight is 148.55 , and its molecular formula is C5H5ClO3 .Scientific Research Applications
Antimicrobial Activity
Methyl 4-chloro-4-oxobut-2-enoate and its derivatives have been explored for their antimicrobial activities. For instance, a study synthesized a series of methyl 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, demonstrating significant antimicrobial properties (Gein et al., 2020).
Biodiesel Catalyst Application
The compound's utility extends to biodiesel production, where organotin (IV) complexes of methyl 4-chloro-4-oxobut-2-enoate derivatives were used as catalysts. These complexes showed effectiveness in the transesterification of corn oil to biodiesel, suggesting potential in renewable energy applications (Zubair et al., 2019).
Neuroprotective Agents
Research has identified methyl 4-chloro-4-oxobut-2-enoate derivatives as potent inhibitors of the kynurenine-3-hydroxylase enzyme, making them candidates for neuroprotective agents. These compounds were found to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic compound, in cultured human peripheral blood monocyte-derived macrophages (Drysdale et al., 2000).
Antibacterial Applications
Methyl 4-oxo-4-phenylbut-2-enoate, a related compound, has demonstrated in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA). It inhibits MenB in the bacterial menaquinone biosynthesis pathway, indicating its potential as a new anti-MRSA agent (Matarlo et al., 2016).
Synthesis of Functionalized Compounds
Methyl 4-chloro-4-oxobut-2-enoate is also valuable in synthetic chemistry. For example, it was used in the streamlined synthesis of functionalized chromenes and quinolines using domino reactions, showcasing its utility in creating diverse organic compounds (Bello et al., 2010).
Safety and Hazards
“Methyl 4-chloro-4-oxobut-2-enoate” is classified as a combustible liquid. It can cause severe skin burns and eye damage . Safety measures include keeping the compound away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
methyl (E)-4-chloro-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDQHPJHLHKZDL-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-4-oxobut-2-enoate | |
CAS RN |
17081-97-9 | |
| Record name | methyl (2E)-4-chloro-4-oxobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

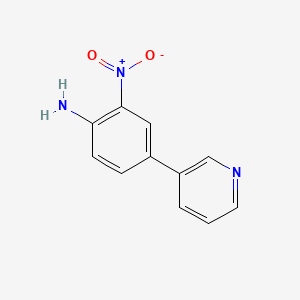
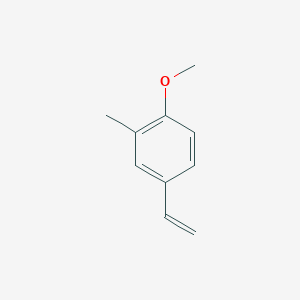
![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3048408.png)
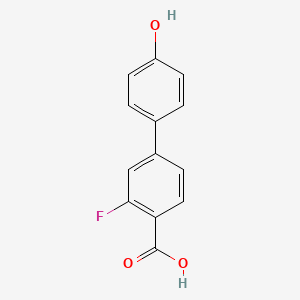

![3,4'-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B3048411.png)
